ML-60218

描述

属性

IUPAC Name |

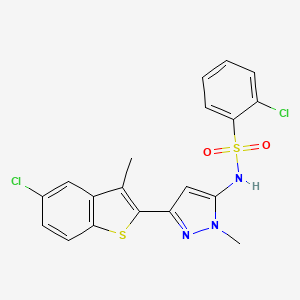

2-chloro-N-[5-(5-chloro-3-methyl-1-benzothiophen-2-yl)-2-methylpyrazol-3-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O2S2/c1-11-13-9-12(20)7-8-16(13)27-19(11)15-10-18(24(2)22-15)23-28(25,26)17-6-4-3-5-14(17)21/h3-10,23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBDTTLISMIOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)Cl)C3=NN(C(=C3)NS(=O)(=O)C4=CC=CC=C4Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384980 | |

| Record name | RNA Polymerase III Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577784-91-9 | |

| Record name | RNA Polymerase III Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of ML-60218: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-60218 is a cell-permeable small molecule inhibitor of RNA Polymerase III (Pol III) transcription.[1] It has emerged as a valuable research tool and a potential therapeutic agent due to its specific mechanism of action that selectively targets a subset of Pol III complexes. This guide provides an in-depth overview of the core mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: POLR3G-Specific Inhibition

The primary mechanism of action of this compound is the specific inhibition of the POLR3G subunit of RNA Polymerase III.[2][3] Pol III exists in two mutually exclusive forms, one containing the POLR3G subunit and the other its paralog, POLR3GL.[4] this compound treatment leads to the rapid depletion of POLR3G from the Pol III complex, which is subsequently replaced by POLR3GL.[2][3][5] This subunit exchange results in a Pol III complex that is deficient in transcribing a specific subset of its target genes, including the gene for the non-coding SNAR-A RNA and certain transfer RNAs (tRNAs).[1][2]

The consequences of this POLR3G-specific transcriptional inhibition are profound, particularly in cells where POLR3G is highly expressed, such as cancer cells and undifferentiated cells.[3][4] The downstream effects include a reduction in the proliferation of cancer cells and the induction of cellular differentiation.[3][4][6] The proposed binding site for this compound is within the trigger loop helix at the active center of RNA Polymerase III.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound from in vitro and cellular-based assays.

| Parameter | Organism/Cell Line | Value (µM) | Reference(s) |

| IC50 (in vitro transcription) | Saccharomyces cerevisiae | 32 | [2] |

| Human | 27 | [2] |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Concentration (µM) | Effect | Reference(s) |

| THP-1 | 25 - 50 | Limited growth disruption | [3][7] |

| 75 - 100 | Loss of cell viability | [3][7] | |

| 25 | Rapid loss of POLR3G localization at most Pol III-transcribed genes within 4 hours | [3][7] | |

| PC-3 | 20 | 59% decrease in pre-tRNA-Tyr levels | [7] |

| 20 | 44% decrease in unprocessed pre-tRNAiMet, 12% decrease in mature tRNAiMet (48h) | [8] | |

| 20 | Substantial decrease in POLR3G protein levels (48h) | [8] | |

| 3T3-L1 | 40 | Modest decrease in tRNA gene transcripts | [5] |

Table 2: Cellular Effects of this compound

Signaling Pathway and Logical Relationships

The following diagrams illustrate the key signaling pathway affected by this compound and the logical relationship of its mechanism of action.

Caption: Mechanism of this compound action on RNA Polymerase III.

Experimental Workflows

The following diagrams outline the typical workflows for key experiments used to characterize the mechanism of action of this compound.

Caption: Co-Immunoprecipitation workflow for Pol III subunits.

Caption: ChIP-seq workflow for POLR3G occupancy analysis.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the study of this compound's mechanism of action. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Co-Immunoprecipitation (Co-IP)

This protocol is designed to assess the interaction between Pol III subunits following this compound treatment.

1. Cell Treatment and Lysis:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the specified duration.

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice.

-

Clarify the lysate by centrifugation.

2. Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with an antibody targeting a core subunit of Pol III (e.g., anti-POLR3A) overnight at 4°C with gentle rotation.

-

Add protein A/G beads to capture the antibody-protein complexes.

3. Washing and Elution:

-

Pellet the beads and wash them multiple times with Co-IP wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

4. Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against POLR3G and POLR3GL to detect their presence in the immunoprecipitated Pol III complex.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is used to determine the genomic occupancy of POLR3G after this compound treatment.

1. Cell Treatment and Crosslinking:

-

Treat cells with this compound or DMSO as described for Co-IP.

-

Crosslink proteins to DNA by adding formaldehyde directly to the culture medium and incubating for a short period.

-

Quench the crosslinking reaction with glycine.

2. Chromatin Preparation:

-

Harvest and lyse the cells.

-

Shear the chromatin into small fragments (typically 200-500 bp) using sonication.

-

Clarify the chromatin by centrifugation.

3. Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for POLR3G overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G beads.

4. Washing, Elution, and Reverse Crosslinking:

-

Wash the beads to remove non-specific chromatin.

-

Elute the chromatin from the beads.

-

Reverse the protein-DNA crosslinks by heating in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification and Sequencing:

-

Purify the immunoprecipitated DNA.

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

Analyze the sequencing data to identify regions of the genome enriched for POLR3G binding.

Small RNA Profiling

This protocol is used to quantify the levels of specific small non-coding RNAs transcribed by Pol III.

1. Cell Treatment and RNA Extraction:

-

Treat cells with this compound or DMSO.

-

Extract total RNA from the cells using a suitable method that efficiently recovers small RNAs (e.g., Trizol-based methods or dedicated small RNA extraction kits).

2. Quantification of Specific Transcripts:

-

Quantitative Reverse Transcription PCR (qRT-PCR):

-

Reverse transcribe the small RNAs into cDNA using specific stem-loop primers for the target transcripts (e.g., SNAR-A, specific tRNAs).

-

Perform real-time PCR using primers specific for the cDNA of interest.

-

Normalize the expression levels to a suitable internal control RNA.

-

-

Small RNA Sequencing (RNA-seq):

-

Prepare a small RNA library from the extracted total RNA. This typically involves ligating adapters to the 3' and 5' ends of the small RNAs, followed by reverse transcription and PCR amplification.

-

Perform high-throughput sequencing of the library.

-

Align the sequencing reads to a reference genome or a database of known small RNAs to quantify their abundance.

-

Conclusion

This compound is a potent and specific inhibitor of POLR3G-containing RNA Polymerase III complexes. Its mechanism of action, involving the depletion of POLR3G and the subsequent repression of a specific set of Pol III-transcribed genes, provides a powerful tool for studying the roles of these transcripts in cellular processes and offers a potential therapeutic strategy for diseases characterized by elevated POLR3G activity, such as cancer. The experimental approaches detailed in this guide provide a framework for the further investigation and characterization of this compound and other molecules with similar mechanisms of action.

References

- 1. biorxiv.org [biorxiv.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A cancer-associated RNA polymerase III identity drives robust transcription and expression of snaR-A noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. oaepublish.com [oaepublish.com]

- 7. researchgate.net [researchgate.net]

- 8. Effects on prostate cancer cells of targeting RNA polymerase III - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to ML-60218: A Selective RNA Polymerase III Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-60218 is a potent and specific small-molecule inhibitor of RNA Polymerase III (Pol III) transcription. This document provides a comprehensive technical overview of this compound, detailing its molecular target, mechanism of action, and its effects on cellular processes. This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to facilitate further research and drug development efforts.

Core Target and Mechanism of Action

The primary molecular target of this compound is RNA Polymerase III (Pol III) , a crucial enzyme responsible for the transcription of small non-coding RNAs, including transfer RNAs (tRNAs), 5S ribosomal RNA (rRNA), and other small nuclear and cytoplasmic RNAs.[1] this compound exhibits a broad-spectrum inhibitory activity against Pol III from various species, including Saccharomyces cerevisiae and humans.[1]

Recent studies have elucidated a more specific mechanism of action for this compound, revealing its selectivity for a particular isoform of the Pol III complex. In human cells, Pol III can exist in two forms, distinguished by the mutually exclusive presence of either the POLR3G (RPC7α) or POLR3GL (RPC7β) subunit.[2][3] this compound selectively targets the POLR3G-containing Pol III complex.[2][4][5]

The inhibitory action of this compound is characterized by the following key events:

-

Depletion of POLR3G: Treatment with this compound leads to a reduction in the levels of the POLR3G subunit within the cell.[2][6]

-

Subunit Replacement: This depletion of POLR3G from the Pol III complex is accompanied by its replacement with the POLR3GL subunit.[2][3]

-

Transcriptional Repression: The resulting POLR3GL-containing Pol III complex exhibits altered transcriptional activity, leading to a significant decrease in the synthesis of a specific subset of Pol III-transcribed genes, including certain tRNAs and non-coding RNAs such as SNAR-A and BC200.[2][4][7]

This selective inhibition of POLR3G-dependent transcription has profound effects on cellular physiology, particularly in contexts where POLR3G is highly expressed, such as in cancer cells and during early development.[2][8] The consequences of this compound treatment include the inhibition of cell proliferation, induction of cellular differentiation, and sensitization of cancer cells to other therapeutic agents.[2][3][9]

Quantitative Data

The following table summarizes the available quantitative data for this compound, providing key metrics of its inhibitory potency.

| Parameter | Organism/Cell Line | Value | Reference |

| IC50 | Saccharomyces cerevisiae RNA Pol III | 32 µM | [1][2] |

| IC50 | Human RNA Pol III (in vitro) | 27 µM | [2][9] |

| Effective Concentration | THP-1 cells (growth disruption) | 25-50 µM | [4] |

| Effective Concentration | THP-1 cells (loss of viability) | 75-100 µM | [4] |

| Effective Concentration | PC-3 cells (inhibition of pre-tRNATyr synthesis) | 20 µM | [10] |

| Effective Concentration | HCT116 & LoVo cells (in combination with TNFα) | 30 µM | [9][11] |

| Effective Concentration | HepG2 cells (inhibition of proliferation) | 54 µM | [12][13] |

Signaling Pathway

The inhibitory action of this compound on the POLR3G-containing RNA Polymerase III complex initiates a cascade of downstream cellular events. The following diagram illustrates the signaling pathway affected by this compound.

This compound signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro RNA Polymerase III Transcription Assay

This protocol is adapted from methods used to determine the IC50 of this compound against RNA Polymerase III.

Objective: To quantify the inhibitory effect of this compound on Pol III transcriptional activity in vitro.

Materials:

-

HEK293 cell nuclear extract (source of human Pol III)

-

Template DNA containing a Pol III promoter (e.g., tRNA gene)

-

This compound stock solution (in DMSO)

-

5x Transcription Buffer (e.g., 100 mM HEPES-KOH pH 7.9, 500 mM KCl, 15 mM MgCl2, 50% glycerol, 5 mM DTT)

-

NTP mix (ATP, CTP, UTP at 10 mM each)

-

[α-32P]GTP

-

RNase inhibitor

-

Stop solution (e.g., 0.3 M sodium acetate, 0.5% SDS, 10 mM EDTA)

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Ethanol (100% and 70%)

-

Urea-polyacrylamide gel

-

TBE buffer

-

Phosphorimager system

Procedure:

-

Prepare transcription reactions on ice. For each reaction, combine:

-

HEK293 nuclear extract (e.g., 5-10 µg)

-

Template DNA (e.g., 100 ng)

-

4 µL of 5x Transcription Buffer

-

1 µL of RNase inhibitor

-

Varying concentrations of this compound (or DMSO as a vehicle control)

-

Nuclease-free water to a final volume of 17 µL.

-

-

Pre-incubate the reactions for 15 minutes at room temperature.

-

Initiate transcription by adding 3 µL of a mix containing:

-

1 µL of NTP mix

-

1 µL of [α-32P]GTP

-

1 µL of nuclease-free water.

-

-

Incubate the reactions for 60 minutes at 30°C.

-

Stop the reactions by adding 180 µL of stop solution.

-

Perform phenol:chloroform extraction to purify the RNA transcripts.

-

Precipitate the RNA with ethanol, wash the pellet with 70% ethanol, and air-dry.

-

Resuspend the RNA pellet in a formamide-based loading buffer.

-

Denature the samples by heating at 95°C for 5 minutes and then place on ice.

-

Separate the radiolabeled transcripts by electrophoresis on a urea-polyacrylamide gel.

-

Dry the gel and expose it to a phosphorimager screen.

-

Quantify the band intensities to determine the level of transcription at each this compound concentration.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is designed to map the genomic occupancy of POLR3G and POLR3GL in response to this compound treatment, based on experiments performed in THP-1 cells.[4]

Objective: To determine the genome-wide binding sites of POLR3G and POLR3GL and assess how their occupancy changes following this compound treatment.

References

- 1. biorxiv.org [biorxiv.org]

- 2. ruo.mbl.co.jp [ruo.mbl.co.jp]

- 3. A robust method for measuring aminoacylation through tRNA-Seq [elifesciences.org]

- 4. A versatile tRNA modification-sensitive northern blot method with enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A robust method for measuring aminoacylation through tRNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. research.fredhutch.org [research.fredhutch.org]

- 8. i-tRAP (individual tRNA acylation PCR): a convenient method for selective quantification of tRNA charging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bartellab.wi.mit.edu [bartellab.wi.mit.edu]

- 10. bitesizebio.com [bitesizebio.com]

- 11. mdpi.com [mdpi.com]

- 12. irp.cdn-website.com [irp.cdn-website.com]

- 13. STAT3 promotes RNA polymerase III-directed transcription by controlling the miR-106a-5p/TP73 axis | eLife [elifesciences.org]

The Inner Workings of a Novel RNA Polymerase III Inhibitor: A Technical Guide to ML-60218

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ML-60218 compound, a selective inhibitor of RNA Polymerase III (Pol III). As dysregulation of Pol III transcription is increasingly implicated in cancer and other proliferative diseases, targeted inhibitors like this compound are gaining significant attention in the scientific and drug development communities. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies for studying its effects, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action: Selective Targeting of the POLR3G Subunit

This compound is a cell-permeable small molecule that functions as a specific inhibitor of RNA Polymerase III.[1][2] Its mechanism is not a direct global shutdown of all Pol III activity, but rather a nuanced modulation of the enzyme's composition. The key to its action lies in the differential targeting of the two paralogous subunits of the RPC7 component of the Pol III complex: POLR3G (RPC7α) and POLR3GL (RPC7β).[1][3]

In many cancer cells and undifferentiated cells, the POLR3G subunit is highly expressed and is associated with a proliferative state.[1][4] this compound treatment leads to the specific depletion of the POLR3G subunit from the Pol III complex.[1][5][6] This depletion is accompanied by a compensatory replacement with the POLR3GL subunit.[1][5][6] This "subunit switching" alters the transcriptional output of Pol III, leading to a reduction in the synthesis of specific non-coding RNAs (ncRNAs), such as certain tRNAs and the snaR-A ncRNA, which are implicated in cancer progression.[1][5][6] The altered ncRNA profile ultimately pushes cancer cells towards differentiation and reduces their proliferative and tumor-initiating capacity.[1][2]

Recent structural modeling suggests that the binding site for this compound may be located within the trigger loop helix at the active center of RNA polymerase III, near the bridge helix of the largest subunit, POLR3A (RPC1), and conserved regions of an autoinhibitory motif in the C-terminal tail of POLR3G.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various studies.

| Parameter | Value | System | Reference |

| IC50 | 32 µM | In vitro template-specific RNA Pol III transcription assay | [7] |

Table 1: In Vitro Inhibitory Activity of this compound.

| Cell Line | Concentration Range | Observed Effects | Reference |

| THP-1 (Acute Myeloid Leukemia) | 25-50 µM | Limited growth disruption | [5] |

| 75-100 µM | Loss of cell viability | [5] | |

| Prostate Cancer Cells (Patient-derived) | 20 µM | Induction of neuroendocrine differentiation markers, reduced cell viability by ~25% | [2] |

| HCT116 & LoVo (Colorectal Cancer) | 30 µM | Markedly reduced viability and proliferation when combined with TNFα | [8] |

| HepG2 (Hepatocellular Carcinoma) | 54 µM | Inhibition of Pol III-dependent transcription and cell proliferation | [9] |

Table 2: Effective Concentrations and Cellular Effects of this compound in Cancer Cell Lines.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments used to characterize the effects of this compound.

Cell Viability and Proliferation Assays (MTT and Real-Time Monitoring)

-

Objective: To quantify the effect of this compound on cancer cell viability and proliferation.

-

Methodology (based on studies with HCT116 and LoVo cells[8]):

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with a range of this compound concentrations (e.g., 10-100 µM) or a vehicle control (e.g., DMSO). For combination studies, co-treat with another agent (e.g., 40 ng/mL TNFα).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation by metabolically active cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Real-Time Proliferation Monitoring:

-

Utilize an impedance-based real-time cell analysis system.

-

Monitor cell proliferation continuously after treatment by measuring changes in electrical impedance as cells adhere and proliferate on the electrode-coated surface of specialized microplates.

-

-

Data Analysis: Normalize the results to the vehicle-treated control group to determine the percentage of viable or proliferating cells.

-

In Vitro RNA Polymerase III Transcription Assay

-

Objective: To directly measure the inhibitory effect of this compound on Pol III transcriptional activity.

-

Methodology (based on the identification of this compound[7]):

-

Preparation of Nuclear Extracts: Prepare nuclear extracts from cultured cells (e.g., HEK293) that are rich in transcription factors and RNA polymerases.

-

Transcription Reaction:

-

Set up a reaction mixture containing the nuclear extract, a DNA template with a Pol III-specific promoter (e.g., a tRNA gene), and ribonucleotide triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³²P]UTP).

-

Add varying concentrations of this compound or a vehicle control to the reaction mixtures.

-

-

Incubation: Incubate the reactions at 30°C for a defined period (e.g., 60 minutes) to allow for transcription to occur.

-

RNA Purification: Stop the reaction and purify the newly synthesized RNA transcripts using methods such as phenol-chloroform extraction and ethanol precipitation.

-

Analysis:

-

Separate the radiolabeled RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the transcripts by autoradiography.

-

Quantify the band intensities to determine the level of transcription inhibition at different this compound concentrations.

-

-

IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Chromatin Immunoprecipitation (ChIP) for POLR3G/POLR3GL Occupancy

-

Objective: To determine the genome-wide occupancy of the POLR3G and POLR3GL subunits at Pol III-transcribed genes following this compound treatment.

-

Methodology (based on studies in THP-1 cells[5][6]):

-

Cell Treatment and Cross-linking: Treat cells with this compound (e.g., 25 µM for 4 hours) or a vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation:

-

Incubate the sheared chromatin with antibodies specific to POLR3G or POLR3GL.

-

Use magnetic or agarose beads conjugated with Protein A/G to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution: Wash the beads to remove non-specific binding and then elute the immunoprecipitated complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating and purify the immunoprecipitated DNA.

-

Analysis:

-

ChIP-qPCR: Quantify the enrichment of specific gene loci by quantitative PCR (qPCR) using primers flanking known Pol III-binding sites.

-

ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to map the genome-wide occupancy of the targeted subunits. Analyze the sequencing data to identify changes in POLR3G and POLR3GL binding patterns after this compound treatment.

-

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, visualize the key pathways and experimental workflows associated with this compound.

Caption: this compound selectively inhibits the POLR3G-containing RNA Pol III complex.

Caption: Experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Conclusion and Future Directions

This compound represents a promising pharmacological tool for dissecting the roles of RNA Polymerase III in cancer biology and serves as a lead compound for the development of novel anticancer therapeutics. Its unique mechanism of inducing a switch in Pol III subunit composition, rather than outright enzymatic inhibition, offers a potential therapeutic window by targeting the specific vulnerabilities of cancer cells that are highly dependent on the POLR3G-driven transcriptional program.

Future research should focus on elucidating the precise molecular interactions between this compound and the Pol III complex to refine drug design. Furthermore, exploring the efficacy of this compound in combination with other anticancer agents, as suggested by the synergistic effects with TNFα, could open new avenues for treating aggressive and resistant cancers. The continued investigation into the downstream consequences of altering the ncRNA landscape will undoubtedly provide deeper insights into the fundamental mechanisms of cancer cell proliferation and differentiation.

References

- 1. researchgate.net [researchgate.net]

- 2. oaepublish.com [oaepublish.com]

- 3. Frontiers | RNA polymerase III transcription and cancer: A tale of two RPC7 subunits [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. A cancer-associated RNA polymerase III identity drives robust transcription and expression of snaR-A noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Novel Small-Molecule Inhibitors of RNA Polymerase III - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of RNA Polymerase III Augments the Anti-Cancer Properties of TNFα [mdpi.com]

- 9. STAT3 promotes RNA polymerase III-directed transcription by controlling the miR-106a-5p/TP73 axis | eLife [elifesciences.org]

The Discovery and Synthesis of ML-60218: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML-60218 is a potent and specific small-molecule inhibitor of RNA Polymerase III (Pol III), a crucial enzyme responsible for the transcription of small non-coding RNAs such as transfer RNAs (tRNAs) and 5S ribosomal RNA (rRNA). Discovered as a more potent analog of the antifungal compound UK-118005, this compound has emerged as a valuable tool for studying the roles of Pol III in various cellular processes and as a potential therapeutic agent, particularly in oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with this compound.

Discovery and Mechanism of Action

This compound was identified through the screening of structural analogs of UK-118005, a compound initially identified for its antifungal properties.[1][2][3] The parent compound, UK-118005, was found to inhibit the growth of the yeast Saccharomyces cerevisiae by targeting RNA Polymerase III.[1][2][3] Subsequent testing of analogs revealed this compound to be a significantly more potent inhibitor of Pol III, not only in yeast but also in human cells.[1]

The primary mechanism of action of this compound is the direct inhibition of the transcriptional activity of RNA Polymerase III.[1][4] This inhibition has been shown to be broad-spectrum, affecting Pol III from various species, including Saccharomyces cerevisiae, Candida albicans, and humans.[1][2][3] More specifically, research has indicated that this compound's effects are particularly pronounced on the POLR3G subunit of human Pol III.[5] POLR3G is an isoform of a Pol III subunit that is highly expressed in embryonic stem cells and various cancer cells, while its paralog, POLR3GL, is more ubiquitously expressed.[5][6][7] this compound treatment can lead to the replacement of POLR3G with POLR3GL in the Pol III complex, thereby altering its transcriptional specificity and inhibiting the proliferation of cancer cells that are dependent on POLR3G-mediated transcription.[5] This selective action makes this compound a compound of significant interest in cancer research.

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on POLR3G-containing RNA Polymerase III and subsequent downstream processes.

References

- 1. Novel Small-Molecule Inhibitors of RNA Polymerase III - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel small-molecule inhibitors of RNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. oaepublish.com [oaepublish.com]

- 6. Frontiers | RNA polymerase III transcription and cancer: A tale of two RPC7 subunits [frontiersin.org]

- 7. The POLR3G Subunit of Human RNA Polymerase III Regulates Tumorigenesis and Metastasis in Triple-Negative Breast Cancer | MDPI [mdpi.com]

ML-60218: A Technical Guide to a POLR3G-Specific Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RNA Polymerase III (Pol III) is a crucial enzyme responsible for transcribing small non-coding RNAs, such as tRNAs and 5S rRNA, which are essential for cell growth and proliferation. In vertebrates, the Pol III complex exists in two isoforms, distinguished by the mutually exclusive presence of the POLR3G (RPC7α) or POLR3GL (RPC7β) subunit. The POLR3G isoform is highly expressed in embryonic stem cells and is frequently upregulated in various cancers, where its expression correlates with poor patient outcomes.[1][2] ML-60218 has emerged as a potent and specific small-molecule inhibitor of the POLR3G-containing Pol III complex. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative activity, relevant experimental protocols, and key signaling pathways.

Mechanism of Action

This compound acts as a specific inhibitor of the POLR3G-containing RNA Polymerase III complex. Its mechanism is not based on direct enzymatic inhibition in all contexts but rather on inducing a subunit switch. Treatment with this compound leads to the depletion of the POLR3G subunit from the Pol III complex, which is subsequently replaced by its paralogue, POLR3GL.[3][4] This subunit replacement alters the transcriptional activity of Pol III, leading to the selective downregulation of a subrepertoire of Pol III-transcribed genes, most notably the snaR-A non-coding RNA, which is implicated in cell proliferation.[1][4][5]

Structural modeling suggests that the binding site for this compound may be located at the active center of the Pol III enzyme, specifically within the trigger loop helix, in proximity to the POLR3A bridge helix and an autoinhibitory motif in POLR3G's C-terminal tail.[5] This positioning is thought to facilitate the dissociation of POLR3G. The functional consequence is a rapid loss of POLR3G occupancy at the promoters of its target genes, effectively mimicking genetic knockdown of POLR3G.[3][5] This specificity makes this compound particularly effective in cellular contexts with high POLR3G abundance, such as certain cancer types, while having minimal effects on cells that predominantly express POLR3GL.[1][6]

Caption: Mechanism of this compound leading to POLR3G depletion.

Quantitative Data

The inhibitory activity of this compound has been quantified in various systems, from in vitro enzymatic assays to cell-based proliferation and transcription assays.

Table 1: In Vitro Inhibitory Activity

| System | Parameter | Value | Reference(s) |

| Human RNA Pol III | IC50 | 27 µM | [7][8][9][10] |

| S. cerevisiae RNA Pol III | IC50 | 32 µM | [7][8][9][11] |

Table 2: Cellular Activity and Effective Concentrations

| Cell Line / System | Assay | Concentration | Effect | Reference(s) |

| THP-1 (Human Leukemia) | MTT Proliferation | 25-50 µM | Limited growth disruption | [5] |

| THP-1 (Human Leukemia) | MTT Proliferation | 75-100 µM | Loss of cell viability | [5] |

| THP-1 (Human Leukemia) | ChIP-seq | 25 µM (4h) | Rapid loss of POLR3G genomic localization | [5] |

| PC-3 (Prostate Cancer) | RT-qPCR | 20 µM | ~59% decrease in pre-tRNATyr; induction of differentiation markers | [12][13] |

| Primary Prostate Tumors | Transcription Assay | 20 µM (48h) | ~36% reduction in Pol III transcription | [3] |

| HCT116 (Colorectal Cancer) | Apoptosis Assay | 30 µM | Sensitizes cells to TNFα-induced apoptosis | [14] |

| Pancreatic Adenocarcinoma | Colony Formation | Not specified | Augmented suppression with HDAC inhibitor | [7][8] |

Key Signaling Pathway: The POLR3G-NANOG Feedback Loop

In prostate cancer and embryonic stem cells, POLR3G is part of a crucial feedback loop involving the pluripotency factor NANOG. The oncogenic transcription factors MYC and NANOG drive the expression of POLR3G.[3][15] The resulting POLR3G-containing Pol III complex, however, is relatively inefficient at transcribing certain genomic elements, such as DR2 Alu SINEs. Upon this compound-induced depletion of POLR3G, these sites become accessible to RNA Polymerase II, which efficiently transcribes them into small non-coding RNAs. These ncRNAs, in turn, target and promote the degradation of NANOG mRNA.[1][3][12] This negative feedback loop disrupts the pluripotency network, suppresses proliferation, and promotes cell differentiation, highlighting a key therapeutic angle for this compound.

Caption: The POLR3G-NANOG negative feedback loop.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized methodologies and should be optimized for specific cell lines and experimental conditions.

MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Plating: Seed cells (e.g., THP-1) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Compound Treatment: After 24 hours, treat cells with a serial dilution of this compound (e.g., 0, 10, 25, 50, 75, 100 µM) dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Formazan Solubilization: Incubate for 3-4 hours until purple formazan crystals are visible. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control (0 µM this compound) to determine the percentage of cell viability.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is used to determine the genomic occupancy of POLR3G and POLR3GL.

-

Cell Treatment & Cross-linking: Culture cells (e.g., THP-1) to ~80-90% confluency. Treat one set with 25 µM this compound and another with DMSO for 4 hours. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench with 125 mM glycine.

-

Cell Lysis & Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend nuclei in a shearing buffer and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific to POLR3G or POLR3GL. A non-specific IgG should be used as a negative control.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution & Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA using a standard column-based kit.

-

Library Preparation & Sequencing: Prepare a sequencing library from the purified DNA and sequence on a high-throughput platform.

-

Data Analysis: Align reads to the reference genome and perform peak calling to identify regions of enrichment for POLR3G and POLR3GL. Compare occupancy between this compound-treated and control samples.

Caption: A general workflow for characterizing this compound.

Conclusion

This compound is a valuable chemical probe for studying the specific functions of the POLR3G-containing RNA Polymerase III isoform. Its unique mechanism of inducing subunit replacement rather than direct enzymatic inhibition provides a nuanced tool for dissecting Pol III biology. The compound's efficacy in cancer models with high POLR3G expression, such as prostate and triple-negative breast cancer, underscores its potential as a lead compound for developing targeted cancer therapies.[2][3] Further research into its precise binding interactions and the full spectrum of POLR3G-dependent transcripts will continue to illuminate novel therapeutic strategies.

References

- 1. Frontiers | RNA polymerase III transcription and cancer: A tale of two RPC7 subunits [frontiersin.org]

- 2. The POLR3G Subunit of Human RNA Polymerase III Regulates Tumorigenesis and Metastasis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oaepublish.com [oaepublish.com]

- 4. biorxiv.org [biorxiv.org]

- 5. A cancer-associated RNA polymerase III identity drives robust transcription and expression of snaR-A noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tribioscience.com [tribioscience.com]

- 8. immune-system-research.com [immune-system-research.com]

- 9. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Novel Small-Molecule Inhibitors of RNA Polymerase III - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Effects on prostate cancer cells of targeting RNA polymerase III - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Structure-Activity Relationship of ML-60218: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-60218 is a potent and selective small molecule inhibitor of RNA Polymerase III (Pol III), a key enzyme responsible for the transcription of small non-coding RNAs such as tRNAs and 5S rRNA. Elevated Pol III activity is frequently observed in cancer, making it an attractive target for therapeutic intervention. This compound has emerged as a valuable tool for studying the biological roles of Pol III and as a potential lead compound for the development of novel anticancer agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, including quantitative data, detailed experimental protocols, and a visualization of its proposed signaling pathway.

Core Mechanism of Action

This compound exerts its inhibitory effect on Pol III through a specific and nuanced mechanism. It selectively targets the POLR3G subunit of the Pol III complex, leading to its depletion and a subsequent switch in the complex's composition to favor the paralogue POLR3GL.[1] This alteration in the Pol III holoenzyme composition is central to the downstream effects of this compound. Structural modeling suggests that the binding site of this compound may be located within the trigger loop helix at the active center of RNA polymerase III.

Structure-Activity Relationship of this compound and its Analogs

This compound was identified through the characterization of analogs of an earlier Pol III inhibitor, UK-118005. A study by Wu et al. (2003) evaluated 29 analogs of UK-118005, leading to the discovery of this compound as a more potent inhibitor. While the specific structures and activities of all 29 analogs are not publicly available, the available data for UK-118005 and this compound provide a foundational understanding of the SAR.

| Compound | Chemical Structure | Target Organism/Cell Line | IC50 (µM) |

| This compound | N-[1-[3-(5-Chloro-3-methyl-1-benzothiophen-2-yl)-1-methyl-1H-pyrazol-5-yl]-2-chlorobenzenesulfonamide | Saccharomyces cerevisiae Pol III | 32[2] |

| Human Pol III | 27[2] | ||

| UK-118005 | (Structure not publicly available) | Saccharomyces cerevisiae Pol III | >100 |

| Human Pol III | >100 |

Experimental Protocols

In Vitro RNA Polymerase III Transcription Assay

This protocol is adapted from established methods and is suitable for determining the IC50 of inhibitors like this compound.

1. Preparation of Nuclear Extract:

-

Culture HeLa cells to a density of approximately 1 x 10^6 cells/mL.

-

Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT) and incubate on ice.

-

Lyse the cells using a Dounce homogenizer.

-

Centrifuge to pellet the nuclei.

-

Resuspend the nuclear pellet in a high-salt buffer (e.g., 20 mM HEPES pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 0.5 mM DTT, 0.5 mM PMSF) and extract nuclear proteins with gentle stirring.

-

Centrifuge at high speed to pellet debris and collect the supernatant containing the nuclear extract.

-

Determine the protein concentration of the extract using a Bradford assay.

2. In Vitro Transcription Reaction:

-

Set up transcription reactions in a total volume of 25 µL.

-

To each reaction, add the following components in order:

-

Nuclease-free water

-

5x Transcription buffer (e.g., 100 mM HEPES pH 7.9, 500 mM KCl, 15 mM MgCl2, 0.5 mM EDTA, 2.5 mM DTT)

-

Ribonucleotide triphosphates (NTPs, ATP, CTP, UTP at a final concentration of 200 µM each)

-

[α-³²P]GTP (for radiolabeling of transcripts)

-

A DNA template containing a Pol III promoter (e.g., a tRNA gene)

-

This compound or vehicle control (DMSO) at various concentrations.

-

HeLa nuclear extract (approximately 10 µg of protein).

-

-

Incubate the reactions at 30°C for 1 hour.

3. Analysis of Transcripts:

-

Stop the reactions by adding a stop buffer (e.g., containing 0.3 M sodium acetate, 0.5% SDS, and 10 mM EDTA).

-

Extract the RNA using phenol:chloroform:isoamyl alcohol.

-

Precipitate the RNA with ethanol.

-

Resuspend the RNA pellet in a formamide-containing loading buffer.

-

Separate the radiolabeled transcripts by denaturing polyacrylamide gel electrophoresis.

-

Visualize the transcripts by autoradiography.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the effect of compounds on cell proliferation and viability.

1. Cell Seeding:

-

Culture a cancer cell line of interest (e.g., PC-3 prostate cancer cells) in appropriate growth medium.

-

Trypsinize and resuspend the cells to a concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate overnight to allow the cells to attach.

2. Compound Treatment:

-

Prepare a serial dilution of this compound in the growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

4. Solubilization and Absorbance Measurement:

-

Carefully remove the medium from the wells.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway Visualization

This compound's inhibition of Pol III, specifically through the depletion of the POLR3G subunit, has been shown to impact the NANOG signaling pathway, a critical regulator of pluripotency and cancer cell stemness.[3] The following diagram illustrates the proposed signaling cascade initiated by this compound.

Caption: Proposed signaling pathway of this compound action.

Conclusion

This compound is a valuable chemical probe for elucidating the roles of RNA Polymerase III in health and disease. Its specific mechanism of action, involving the depletion of the POLR3G subunit, provides a unique tool for studying the consequences of altered Pol III function. The provided quantitative data, experimental protocols, and signaling pathway diagram offer a comprehensive resource for researchers in the fields of cancer biology and drug discovery. Further exploration of the structure-activity relationships of this compound analogs will be critical for the development of next-generation Pol III inhibitors with improved therapeutic potential.-generation Pol III inhibitors with improved therapeutic potential.

References

ML-60218 chemical properties and CAS number

An In-Depth Technical Guide to ML-60218

This guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of this compound, a small molecule inhibitor of RNA Polymerase III. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a cell-permeable indazolo-sulfonamide compound.[1] It is supplied as a crystalline solid and should be stored at -20°C for long-term stability.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 577784-91-9 | [1][3] |

| Molecular Formula | C₁₉H₁₅Cl₂N₃O₂S₂ | [1] |

| Molecular Weight | 452.38 g/mol | |

| Formal Name | 2-chloro-N-[3-(5-chloro-3-methylbenzo[b]thien-2-yl)-1-methyl-1H-pyrazol-5-yl]-benzenesulfonamide | [2] |

| Purity | ≥97% - ≥98% | [1][2] |

| Appearance | Crystalline Solid | [2] |

| UV/Vis. (λmax) | 243, 299 nm | [2] |

Table 2: Solubility of this compound

| Solvent / System | Concentration | Reference |

| DMSO | ~10 mg/mL | |

| DMSO | 95 mg/mL (210.00 mM) | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.53 mM) | [3] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.53 mM) | [3] |

Biological Activity and Mechanism of Action

This compound is a broad-spectrum inhibitor of RNA Polymerase III (Pol III), a crucial enzyme responsible for synthesizing tRNAs and other small non-coding RNAs.[3][4][5] It was identified as a more potent analog of earlier Pol III inhibitors.[5] The compound exhibits inhibitory activity against Pol III from various species, including yeast and humans.[5]

Table 3: In Vitro Inhibitory Activity (IC₅₀) of this compound

| Target | IC₅₀ Value | Reference |

| Human RNA Polymerase III | 27 µM | [3][4] |

| Saccharomyces cerevisiae RNA Polymerase III | 32 µM | [3][4][5] |

Mechanism of Action: Targeting the POLR3G Subunit

The mechanism of this compound is highly specific. Mammalian cells contain two isoforms of Pol III, which differ by a single essential subunit: either POLR3G or its paralogue POLR3GL.[6] The POLR3G subunit is often enriched in undifferentiated and cancerous cells and is associated with a worse prognosis in several cancers.[6][7]

This compound functions as a specific inhibitor that triggers the depletion of the POLR3G subunit.[8][9] This leads to a compensatory replacement of POLR3G with POLR3GL within the Pol III complex.[6][8][9] This subunit switch disrupts the transcription of a specific subset of Pol III-dependent genes, including certain tRNAs and small non-coding RNAs like SNAR-A.[8][10] In cancer cells that are dependent on high levels of POLR3G, this disruption inhibits cell proliferation, suppresses tumor-initiating activity, and can induce cellular differentiation.[6][7][9] Untransformed cells are significantly less sensitive to the compound.[7][9]

Caption: Mechanism of this compound action in high-POLR3G cancer cells.

Experimental Protocols

Preparation of Stock Solutions

This compound is supplied as a crystalline solid and can be dissolved in a solvent such as DMSO to create a stock solution.[2] For example, a 10 mg/mL stock solution can be prepared in DMSO.[2] For in vivo studies, specific formulations involving co-solvents like PEG300 and surfactants like Tween-80 are recommended to improve solubility.[3]

In Vitro Transcription Assay

This protocol provides a general methodology for assessing the inhibitory effect of this compound on Pol III activity, based on methods described in the literature.[5]

-

Prepare Cellular Extracts: Obtain subcellular extracts containing active RNA Polymerase III from relevant cell lines (e.g., human HEK293) or yeast (S. cerevisiae).[5]

-

Set Up Reaction: In a microcentrifuge tube, combine the cellular extract with a reaction buffer containing a DNA template with a Pol III-specific promoter (e.g., a tRNA gene), ribonucleotides (including one radiolabeled nucleotide like [α-³²P]UTP), and MgCl₂.

-

Add Inhibitor: Add varying concentrations of this compound (dissolved in DMSO) to the reaction tubes. Include a DMSO-only vehicle control.

-

Incubation: Incubate the reactions at the optimal temperature (e.g., 30°C for yeast, 37°C for human) for a set period (e.g., 60 minutes) to allow transcription.

-

Stop Reaction & Purify RNA: Terminate the reaction by adding a stop solution (e.g., containing EDTA and proteinase K). Purify the newly synthesized RNA transcripts via phenol-chloroform extraction and ethanol precipitation.

-

Analyze Transcripts: Separate the radiolabeled RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantify Inhibition: Visualize the transcripts by autoradiography and quantify the band intensity. Calculate the IC₅₀ value by plotting the percent inhibition against the log concentration of this compound.

Cell-Based Proliferation and Viability Assay

This protocol outlines a typical workflow for evaluating the effects of this compound on cancer cell lines.[7]

-

Cell Culture: Culture cells (e.g., prostate cancer cells) in the recommended medium and conditions (e.g., 37°C, 5% CO₂).[7]

-

Plating: Seed the cells into multi-well plates at a predetermined density and allow them to attach and stabilize overnight.[7]

-

Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or a DMSO vehicle control.[7]

-

Incubation: Return the plates to the incubator for a specified duration (e.g., 48 or 72 hours).

-

Endpoint Measurement: Assess cell proliferation or viability using a suitable assay, such as:

-

MTS/MTT Assay: Measures metabolic activity.

-

Cell Counting: Direct counting using a hemocytometer or automated cell counter.

-

Crystal Violet Staining: Stains total adherent cell biomass.

-

-

Data Analysis: Normalize the results to the vehicle control and plot cell viability/proliferation against the this compound concentration to determine its effect.

Caption: A generalized workflow for cell-based experiments with this compound.

References

- 1. scbt.com [scbt.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 5. Novel Small-Molecule Inhibitors of RNA Polymerase III - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oaepublish.com [oaepublish.com]

- 7. academic.oup.com [academic.oup.com]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. A cancer-associated RNA polymerase III identity drives robust transcription and expression of snaR-A noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of ML-60218 on tRNA and 5S rRNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-60218 is a potent and selective small molecule inhibitor of RNA Polymerase III (Pol III), the enzyme responsible for transcribing essential non-coding RNAs, including transfer RNAs (tRNAs) and 5S ribosomal RNA (5S rRNA). This technical guide provides an in-depth analysis of the effects of this compound on the synthesis of these crucial components of the cellular machinery. We will explore the mechanism of action of this compound, present quantitative data on its inhibitory effects, detail the experimental protocols used to ascertain these effects, and visualize the relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers in molecular biology, oncology, and drug development who are investigating Pol III inhibition as a therapeutic strategy.

Introduction to this compound and RNA Polymerase III

RNA Polymerase III is a key enzyme in all eukaryotic cells, dedicated to the synthesis of small, untranslated RNAs that are fundamental for cellular growth and proliferation. Its major products, tRNAs and 5S rRNA, are integral components of the protein synthesis machinery. Due to the high demand for protein synthesis in rapidly dividing cells, particularly cancer cells, the activity of Pol III is often upregulated in transformed cells. This makes Pol III an attractive target for anti-cancer drug development.

This compound has emerged as a valuable tool for studying the consequences of Pol III inhibition. It is a broad-spectrum inhibitor with activity against Pol III from various species, including humans and Saccharomyces cerevisiae. This guide will delve into the specific effects of this compound on the synthesis of tRNAs and 5S rRNA.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly targeting the Pol III enzyme complex. While the precise binding site is still under investigation, it is understood to interfere with the catalytic activity of the polymerase, thereby preventing the elongation of the nascent RNA chain. This leads to a global reduction in the output of Pol III transcripts.

Signaling Pathway of RNA Polymerase III Transcription

The transcription of tRNA and 5S rRNA genes by Pol III involves a series of well-defined steps, including the recruitment of transcription factors to specific promoter elements within the genes themselves. Understanding this pathway is crucial for contextualizing the inhibitory action of this compound.

Below are diagrams illustrating the transcription initiation pathways for tRNA and 5S rRNA genes.

Diagram 1: tRNA Gene Transcription Initiation Pathway

ML-60218: A Technical Guide to its Specificity for RNA Polymerase III

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-60218 is a cell-permeable small molecule inhibitor of RNA Polymerase III (Pol III), a critical enzyme responsible for the transcription of small non-coding RNAs, including transfer RNAs (tRNAs) and 5S ribosomal RNA (rRNA). Elevated Pol III activity is frequently observed in cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the specificity of this compound for Pol III, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and relevant experimental workflows.

Data Presentation: Specificity and Cellular Activity of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound against RNA Polymerase III and its effects in cellular contexts.

Table 1: In Vitro Inhibitory Activity of this compound against RNA Polymerase III

| Target Enzyme | Organism | IC50 (µM) | Reference |

| RNA Polymerase III | Saccharomyces cerevisiae | 32 | [1][2][3] |

| RNA Polymerase III | Human | 27 | [1][2][3] |

| RNA Polymerase I | Human | Not Reported | |

| RNA Polymerase II | Human | Not Reported* |

*While direct IC50 values for this compound against human RNA Polymerase I and II are not available in the public literature, studies on the structurally related compound UK-118005 showed no significant negative effects on RNA Polymerase II transcription, suggesting a high degree of selectivity for Pol III[4].

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Concentration (µM) | Duration | Observed Effects | Reference |

| PC-3 | Prostate Cancer | 20 | 48 hours | Induction of differentiation, suppression of proliferation and invasion | [5] |

| HCT116 | Colorectal Cancer | 30 | 24-48 hours | Sensitization to TNFα-induced apoptosis, inhibition of proliferation | [6] |

| LoVo | Colorectal Cancer | 30 | 72 hours | Inhibition of proliferation | [6] |

| THP-1 | Acute Myeloid Leukemia | 25-50 | 4 hours | Disruption of POLR3G localization, loss of viability at higher concentrations (75-100 µM) | |

| HepG2 | Hepatocellular Carcinoma | 54 | Not Specified | Inhibition of cell proliferation |

Experimental Protocols

In Vitro RNA Polymerase III Transcription Assay

This protocol is adapted from methods used for yeast and human cell extracts to determine the in vitro inhibitory activity of this compound.

Materials:

-

HeLa or HEK293 nuclear extract

-

DNA template with a Pol III promoter (e.g., tRNA or 5S rRNA gene)

-

This compound (dissolved in DMSO)

-

5X Pol III Transcription Buffer (100 mM HEPES-KOH pH 7.9, 500 mM KCl, 15 mM MgCl2, 5 mM DTT, 50% glycerol)

-

NTP mix (ATP, CTP, UTP at 10 mM each; GTP at 2.5 mM)

-

[α-32P]GTP

-

RNase Inhibitor

-

Stop Solution (0.3 M Sodium Acetate, 0.5% SDS, 10 mM EDTA)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

Ethanol (100% and 70%)

-

Formamide Loading Dye

-

Urea-Polyacrylamide Gel

Procedure:

-

Reaction Setup: In a nuclease-free microfuge tube on ice, assemble the following reaction mix:

-

5X Pol III Transcription Buffer: 4 µl

-

NTP mix (minus GTP): 1 µl

-

[α-32P]GTP: 0.5 µl

-

DNA Template (100 ng/µl): 1 µl

-

RNase Inhibitor: 0.5 µl

-

This compound or DMSO (vehicle control) to the desired final concentration.

-

Nuclease-free water to a final volume of 18 µl.

-

-

Pre-incubation: Add 2 µl of HeLa nuclear extract (approximately 5-10 mg/ml). Mix gently and incubate at 30°C for 10 minutes to allow for pre-initiation complex formation.

-

Transcription Initiation: Start the reaction by adding 1 µl of 2.5 mM GTP.

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 180 µl of Stop Solution.

-

RNA Extraction:

-

Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge at max speed for 5 minutes.

-

Transfer the aqueous (upper) phase to a new tube.

-

-

RNA Precipitation:

-

Add 1/10 volume of 3M Sodium Acetate and 2.5 volumes of cold 100% ethanol.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at max speed for 15 minutes at 4°C.

-

Carefully aspirate the supernatant.

-

Wash the pellet with 500 µl of cold 70% ethanol and centrifuge for 5 minutes.

-

Aspirate the supernatant and air-dry the pellet.

-

-

Analysis:

-

Resuspend the RNA pellet in 10 µl of formamide loading dye.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the transcripts on a urea-polyacrylamide gel.

-

Visualize the radiolabeled transcripts by autoradiography.

-

Quantify band intensities to determine the IC50 of this compound.

-

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)

This protocol outlines the general steps for performing ChIP-seq to analyze the occupancy of the POLR3G subunit at Pol III-transcribed genes following this compound treatment.

Materials:

-

Prostate cancer cells (e.g., PC-3)

-

This compound

-

Formaldehyde (37%)

-

Glycine

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Sonicator

-

Anti-POLR3G antibody

-

Protein A/G magnetic beads

-

Wash Buffers (low salt, high salt, LiCl)

-

Elution Buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Reagents for NGS library preparation

Procedure:

-

Cell Treatment and Cross-linking:

-

Treat PC-3 cells with this compound (e.g., 20 µM) or DMSO for the desired duration (e.g., 48 hours).

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and wash the cells.

-

Lyse the cells to release the nuclei.

-

Resuspend the nuclear pellet in a suitable buffer and sonicate the chromatin to an average fragment size of 200-500 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Incubate the cleared chromatin overnight at 4°C with an anti-POLR3G antibody.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes:

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

-

DNA Purification:

-

Treat the samples with RNase A and Proteinase K.

-

Purify the DNA using a DNA purification kit or phenol:chloroform extraction.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the immunoprecipitated DNA and an input control sample.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Perform peak calling to identify regions of POLR3G enrichment.

-

Compare the POLR3G occupancy between this compound-treated and control samples.

-

Reverse Transcription Quantitative PCR (RT-qPCR) for Pol III Transcripts

This protocol is for quantifying the expression of Pol III transcripts (e.g., pre-tRNAs) in cells treated with this compound.

Materials:

-

Cancer cells treated with this compound

-

RNA extraction kit (e.g., TRIzol)

-

DNase I

-

Reverse transcription kit with random primers or gene-specific primers

-

qPCR master mix (e.g., SYBR Green)

-

Primers specific for the Pol III transcript of interest and a housekeeping gene (e.g., actin)

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Treat cells with this compound or DMSO.

-

Harvest the cells and extract total RNA using a suitable method.

-

-

DNase Treatment:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

Reverse Transcription:

-

Synthesize cDNA from the RNA using a reverse transcription kit. Use primers that are specific for the unprocessed precursor tRNA to measure the rate of synthesis.

-

-

Quantitative PCR:

-

Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target Pol III transcript and a housekeeping gene.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample.

-

Calculate the relative expression of the Pol III transcript using the ΔΔCt method, normalizing to the housekeeping gene.

-

Mandatory Visualizations

Signaling Pathway of this compound in Prostate Cancer

Caption: this compound induced signaling cascade in prostate cancer cells.

Experimental Workflow for this compound Specificity and Efficacy

Caption: Workflow for characterizing the specificity and efficacy of this compound.

Logical Relationship of this compound's Mechanism of Action

Caption: Logical flow of this compound's inhibitory effect on cancer cell growth.

References

- 1. Assays for investigating transcription by RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neb.com [neb.com]

- 3. Overview of In Vitro Transcription | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Protocol Name: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for ML-60218 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-60218 is a potent and specific small-molecule inhibitor of RNA Polymerase III (Pol III).[1][2] It has been identified as a valuable tool for studying the roles of Pol III-mediated transcription in various cellular processes, including proliferation, differentiation, and tumorigenesis.[3][4] this compound exhibits broad-spectrum activity, inhibiting Pol III in organisms from yeast to humans.[1][2] Its mechanism of action involves the specific disruption of the POLR3G subunit, leading to its depletion and replacement by its paralogue, POLR3GL.[3][5][6] This targeted activity makes this compound a crucial compound for investigating the specific functions of POLR3G-containing Pol III complexes.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory activities of this compound across various cell types and experimental conditions.

Table 1: IC50 Values of this compound

| Organism/Cell Line | Assay Type | IC50 Value | Reference |

| Saccharomyces cerevisiae | In vitro transcription | 32 µM | [1][2] |

| Human (HEK293 extract) | In vitro transcription | 27 µM | [2] |

Table 2: Effective Concentrations of this compound in Human Cell Lines

| Cell Line | Application | Concentration | Observed Effect | Reference |

| THP-1 | Growth disruption | 25-50 µM | Limited growth disruption | [6] |

| THP-1 | Loss of viability | 75-100 µM | Loss of cell viability | [6] |

| THP-1 | POLR3G disruption | 25 µM | Rapid loss of POLR3G localization | [6] |

| HCT116 | Apoptosis induction (with TNFα) | 30 µM | Sensitization to TNFα-induced apoptosis | [7] |

| LoVo | Cell migration inhibition | Not specified | Partial blockage of TNFα-induced migration | [7] |

| PC-3 | Differentiation induction | 20 µM | Induction of differentiation markers | [8][9] |

| PC-3 | Viability reduction | 20 µM | ~23% reduction in viability | [8] |

| HepG2 | Proliferation inhibition | 54 µM | Reversal of STAT3-induced proliferation | [10][11] |

Signaling Pathway

This compound primarily targets the RNA Polymerase III transcription machinery. Its specific interaction with the POLR3G subunit leads to a cascade of downstream effects on the synthesis of non-coding RNAs, such as tRNAs and 5S rRNA, which are essential for protein synthesis and cell growth. The inhibition of POLR3G-dependent transcription can induce cell differentiation and reduce tumorigenicity, in part by affecting the expression of regulatory non-coding RNAs like those derived from Alu elements that can control pluripotency factors such as NANOG.[4][8]

Caption: Signaling pathway of this compound action.

Experimental Protocols

Here are detailed methodologies for key experiments using this compound.

Cell Viability and Proliferation Assays (MTT and Cell Counting)

This protocol is adapted from studies on HCT116, LoVo, and THP-1 cells.[6][7]

Objective: To assess the effect of this compound on cell viability and proliferation.

Materials:

-

Cells of interest (e.g., HCT116, LoVo, THP-1)

-

Complete culture medium

-

This compound (Cayman Chemical or equivalent)

-

DMSO (vehicle control)

-

96-well plates

-

12-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

Hemocytometer or automated cell counter

Procedure:

MTT Assay:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 10-100 µM. Include a DMSO-only vehicle control.

-

Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Cell Counting:

-

Seed cells in a 12-well plate.

-

Treat cells with the desired concentration of this compound (e.g., 54 µM for HepG2) or DMSO vehicle control.[10]

-

At specified time points (e.g., 24, 48, 72 hours), trypsinize and collect the cells.

-

Resuspend the cells in a known volume of medium.

-

Count the number of viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.

Caption: Workflow for cell viability and proliferation assays.

Scratch Wound-Healing Assay

This protocol is based on studies in HCT116 and LoVo colorectal cancer cells.[7]

Objective: To assess the effect of this compound on cell migration.

Materials:

-

Cells of interest (e.g., HCT116, LoVo)

-

Complete culture medium

-

This compound

-

DMSO (vehicle control)

-

6-well plates

-

200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Seed cells in 6-well plates and grow them to confluency.

-

Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

-

Gently wash the cells with PBS to remove detached cells.

-

Replace the PBS with fresh medium containing this compound at the desired concentration or DMSO as a control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48, 72 hours) using a microscope.

-

Measure the width of the scratch at multiple points for each condition and time point to quantify the rate of wound closure.

Clonogenic Assay

This protocol is based on studies in HCT116 cells.[7]

Objective: To determine the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

Cells of interest (e.g., HCT116)

-

Complete culture medium

-

This compound

-

DMSO (vehicle control)

-

6-well plates

-

Crystal violet solution (0.5% in methanol)

-

PBS

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound or DMSO for a specified period (e.g., 24 hours).

-

Remove the treatment medium, wash the cells with PBS, and add fresh, drug-free complete medium.

-

Incubate the plates for 7-14 days, allowing colonies to form.

-

Remove the medium, wash the colonies with PBS, and fix them with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-